molecular formula C13H12N2O5S B12905995 Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate CAS No. 68967-41-9

Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate

Cat. No.: B12905995
CAS No.: 68967-41-9
M. Wt: 308.31 g/mol
InChI Key: SQXQYKSIQSEWJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl furan-2-carboxylate: A simpler ester derivative of furan.

    Thiourea derivatives: Compounds containing the thioureido group with varying substituents.

    Furan-2,3-dione derivatives: Oxidized forms of furan compounds.

Uniqueness

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.

Properties

CAS No.

68967-41-9

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate

InChI

InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21)

InChI Key

SQXQYKSIQSEWJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

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